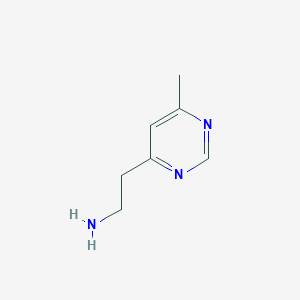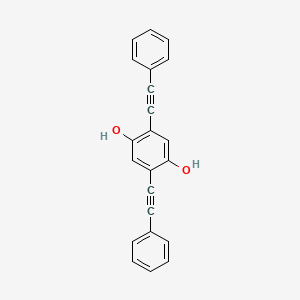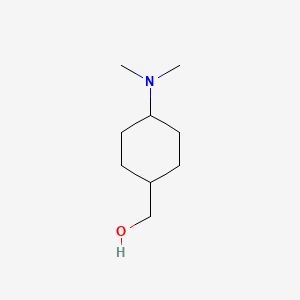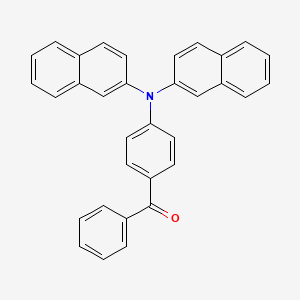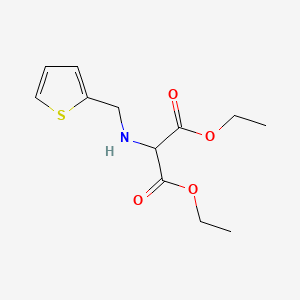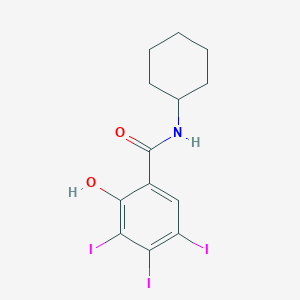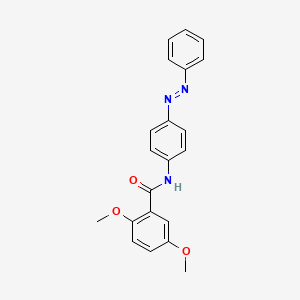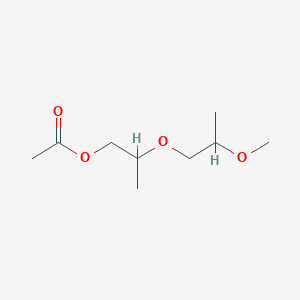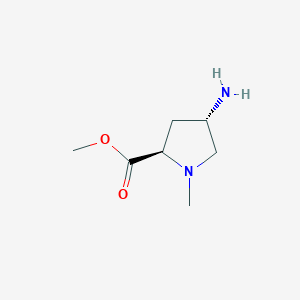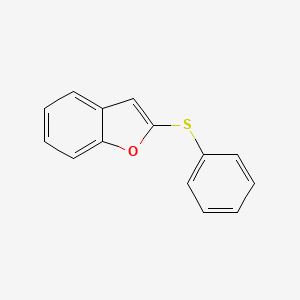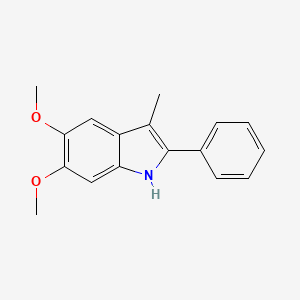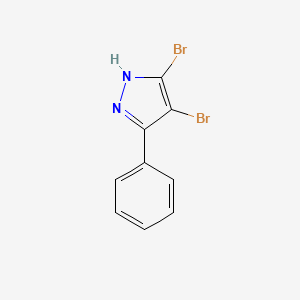
3,4-dibromo-5-phenyl-1H-pyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Dibromo-5-phenyl-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. The presence of bromine atoms and a phenyl group in this compound enhances its reactivity and potential for various chemical transformations .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dibromo-5-phenyl-1H-pyrazole typically involves the reaction of phenylhydrazine with 3,4-dibromo-1-phenyl-1H-pyrazole-5-carboxaldehyde under acidic conditions. The reaction is carried out in a solvent such as ethanol or acetic acid, and the mixture is heated to reflux for several hours. After cooling, the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of environmentally friendly solvents and catalysts can be explored to minimize the environmental impact .
化学反应分析
Types of Reactions
3,4-Dibromo-5-phenyl-1H-pyrazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding pyrazole N-oxides.
Reduction Reactions: Reduction of the bromine atoms can lead to the formation of 3,4-dihydro-5-phenyl-1H-pyrazole.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents.
Major Products Formed
Substitution Reactions: Products include various substituted pyrazoles depending on the nucleophile used.
Oxidation Reactions: Pyrazole N-oxides are the major products.
Reduction Reactions: 3,4-Dihydro-5-phenyl-1H-pyrazole is formed.
科学研究应用
3,4-Dibromo-5-phenyl-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the development of agrochemicals and materials science.
作用机制
The mechanism of action of 3,4-dibromo-5-phenyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The bromine atoms and phenyl group contribute to its binding affinity and reactivity. The compound can interact with enzymes and receptors, leading to modulation of their activity. The exact molecular targets and pathways depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
- 3,5-Dibromo-1H-pyrazole
- 4-Bromo-3-phenyl-1H-pyrazole
- 3,4-Dichloro-5-phenyl-1H-pyrazole
Uniqueness
3,4-Dibromo-5-phenyl-1H-pyrazole is unique due to the presence of two bromine atoms at the 3 and 4 positions, which enhances its reactivity and potential for various chemical transformations. The phenyl group at the 5 position also contributes to its distinct chemical and biological properties .
属性
CAS 编号 |
5932-21-8 |
|---|---|
分子式 |
C9H6Br2N2 |
分子量 |
301.96 g/mol |
IUPAC 名称 |
4,5-dibromo-3-phenyl-1H-pyrazole |
InChI |
InChI=1S/C9H6Br2N2/c10-7-8(12-13-9(7)11)6-4-2-1-3-5-6/h1-5H,(H,12,13) |
InChI 键 |
ZUQRSQIJYIJBAW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=NNC(=C2Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,2,3,4,4a,5,8,9,10,10a-decahydrobenzo[g]quinolin-6(7H)-one](/img/structure/B14130179.png)
